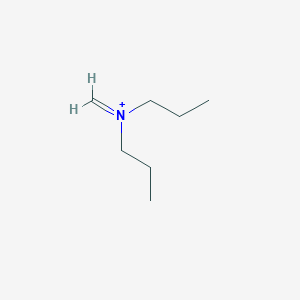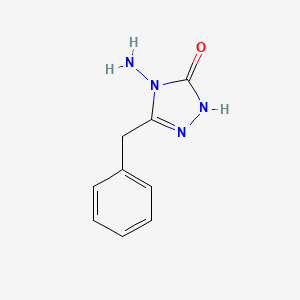![molecular formula C10H16O2 B14432101 (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one CAS No. 76735-29-0](/img/structure/B14432101.png)
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[222]octan-5-one is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one typically involves the use of specific starting materials and reaction conditions. One common method involves the enantioselective construction of the bicyclic scaffold through a series of chemical reactions. For example, the synthesis may start with a precursor molecule that undergoes cyclization to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions: (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one include other bicyclic compounds with similar structural features. Examples include (1S,2R,4S)-2-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-5-one and bicyclo[3.2.1]octane derivatives .
Uniqueness: What sets this compound apart is its specific oxabicyclo ring system and the presence of the trimethyl group, which confer unique chemical properties and potential applications. This compound’s distinct structure allows for specific interactions and reactivity that may not be observed in other similar compounds.
Eigenschaften
CAS-Nummer |
76735-29-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
RFXTXEOQEMTRHL-XCBNKYQSSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C(=O)C1)C(O2)(C)C |
Kanonische SMILES |
CC1(C2CCC(O1)(CC2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


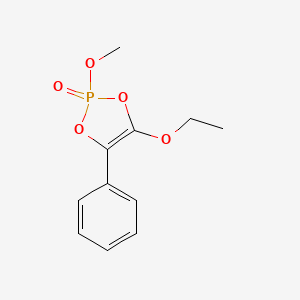
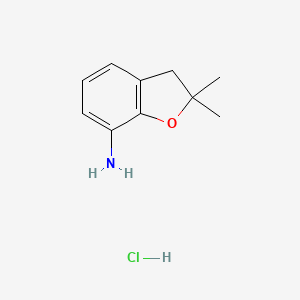
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
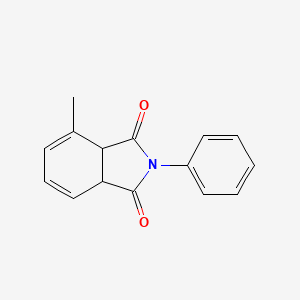
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
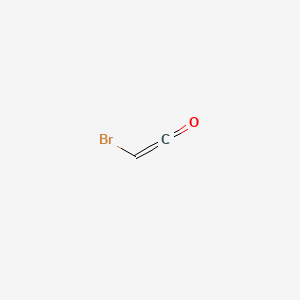

![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)

